Ac-Gly-Pro-AFC

Catalog No.
S3581903
CAS No.
886993-02-8
M.F
C19H18F3N3O5
M. Wt
425.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac-Gly-Pro-AFC

CAS Number

886993-02-8

Product Name

Ac-Gly-Pro-AFC

IUPAC Name

(2S)-1-(2-acetamidoacetyl)-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]pyrrolidine-2-carboxamide

Molecular Formula

C19H18F3N3O5

Molecular Weight

425.4 g/mol

InChI

InChI=1S/C19H18F3N3O5/c1-10(26)23-9-16(27)25-6-2-3-14(25)18(29)24-11-4-5-12-13(19(20,21)22)8-17(28)30-15(12)7-11/h4-5,7-8,14H,2-3,6,9H2,1H3,(H,23,26)(H,24,29)/t14-/m0/s1

InChI Key

SKKLIRUAUNZTRY-AWEZNQCLSA-N

SMILES

CC(=O)NCC(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F

Canonical SMILES

CC(=O)NCC(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F

Isomeric SMILES

CC(=O)NCC(=O)N1CCC[C@H]1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F

Acetyl-Glycine-Proline-7-amino-4-(trifluoromethyl)coumarin, commonly referred to as Ac-Gly-Pro-AFC, is a synthetic compound designed primarily as a fluorogenic substrate. Its structure comprises an acetyl group, a glycine residue, a proline residue, and a 7-amino-4-(trifluoromethyl)coumarin moiety. This compound is notable for its role in biochemical assays, particularly in the study of fibroblast activation protein, which is implicated in various pathological conditions, including cancer and fibrosis .

Ac-Gly-Pro-AFC acts as a substrate for FAP. FAP recognizes the Gly-Pro sequence and cleaves the peptide bond between these two amino acids []. This cleavage releases the fluorescent AFC molecule, which can then be detected using a fluorescence plate reader. The amount of fluorescence produced is directly proportional to the FAP activity in the sample [].

  • Substrate for Fibroblast Activation Protein (FAP) Activity Assay: Ac-Gly-Pro-AFC functions as a synthetic substrate for FAP, an enzyme belonging to the class of serine endopeptidases. FAP is known to play a role in various physiological processes, including tissue remodeling, wound healing, and fibrosis. By utilizing Ac-Gly-Pro-AFC, researchers can measure FAP activity in cell cultures or tissue samples. The molecule's structure allows FAP to cleave the Gly-Pro bond, releasing a fluorescent byproduct called aminofluorocoumarin (AFC). The amount of AFC released is directly proportional to FAP activity, enabling researchers to quantify enzyme function in their experiments .
  • Ac-Gly-Pro-AFC is a specifically designed substrate for FAP.
  • FAP cleaves the molecule, releasing a measurable fluorescent product.
  • The amount of fluorescence reflects FAP activity in the sample.

This application of Ac-Gly-Pro-AFC proves valuable in various research areas, including:

  • Cancer Biology: FAP expression is often elevated in tumor stromal tissue. Researchers can use Ac-Gly-Pro-AFC to assess FAP activity in tumors, potentially aiding in cancer diagnosis and monitoring treatment efficacy .
  • Fibrosis Research: FAP is implicated in the development of fibrosis, a condition characterized by excessive scar tissue formation. Studying FAP activity with Ac-Gly-Pro-AFC can contribute to the development of antifibrotic therapies .
  • Inflammation Studies: FAP is involved in inflammatory processes. Ac-Gly-Pro-AFC can be a tool to investigate FAP's role in inflammation and evaluate potential anti-inflammatory drugs .

Ac-Gly-Pro-AFC participates in enzymatic reactions primarily as a substrate for dipeptidyl peptidases. Upon cleavage by these enzymes, it releases the fluorescent 7-amino-4-(trifluoromethyl)coumarin, allowing for quantification of enzyme activity through fluorescence measurements. This property makes it valuable in research settings for monitoring proteolytic activity .

The biological activity of Ac-Gly-Pro-AFC is closely linked to its role as a substrate for fibroblast activation protein. This protein is a serine protease that plays a significant role in the tumor microenvironment and tissue remodeling. By inhibiting or measuring the activity of fibroblast activation protein, Ac-Gly-Pro-AFC can provide insights into processes such as cancer progression and fibrosis .

Synthesis of Ac-Gly-Pro-AFC typically involves solid-phase peptide synthesis techniques. The process includes:

  • Preparation of Resin: A suitable resin is chosen to anchor the first amino acid.
  • Coupling Reactions: Sequential coupling of protected amino acids (acetylated glycine and proline) using coupling reagents.
  • Deprotection: Removal of protective groups to yield the free amino and carboxyl groups.
  • Final Coupling with Coumarin Moiety: The final step involves attaching the 7-amino-4-(trifluoromethyl)coumarin moiety to yield Ac-Gly-Pro-AFC.

This method allows for high purity and yields of the desired product .

Ac-Gly-Pro-AFC has several applications in biochemical research:

  • Fluorogenic Assays: Used to measure the activity of fibroblast activation protein in various biological samples.
  • Drug Development: Acts as a tool for screening potential inhibitors of fibroblast activation protein, aiding in the development of therapeutics targeting fibrotic diseases and cancer .
  • Biomarker Studies: Helps in understanding the role of fibroblast activation protein in disease states by quantifying its activity in tissues.

Research has shown that Ac-Gly-Pro-AFC interacts specifically with fibroblast activation protein and other related serine proteases. These interactions can be quantified using fluorescence-based assays, providing valuable data on enzyme kinetics and inhibition profiles. Studies indicate that modifications to the peptide sequence can significantly affect substrate specificity and enzyme interaction dynamics .

Ac-Gly-Pro-AFC shares structural similarities with several other compounds used as substrates or inhibitors for proteases. Below is a comparison highlighting its uniqueness:

Compound NameStructure/FunctionUnique Features
Ac-Gly-Pro-Leu-Asp-AMCFluorogenic substrate for various peptidasesDifferent amino acid sequence affects specificity
Ac-Gly-BoroProSelective inhibitor for fibroblast activation proteinContains boron, enhancing binding affinity
Ac-Pro-Gly-Pro-OHAgonist for immune response modulationDifferent functional groups affecting bioactivity

Ac-Gly-Pro-AFC’s unique trifluoromethyl coumarin moiety distinguishes it from these compounds, providing enhanced fluorescence properties that are advantageous for detection purposes .

XLogP3

0.9

Sequence

GP

Dates

Last modified: 08-20-2023

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